2-bromo-3,4-difluoropyridine
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Overview
Description
2-Bromo-3,4-difluoropyridine: is a heterocyclic aromatic compound that contains bromine and fluorine substituents on a pyridine ring
Mechanism of Action
Target of Action
2-Bromo-3,4-difluoropyridine is a type of fluoropyridine, which are known for their interesting and unusual physical, chemical, and biological properties Fluoropyridines in general are known to interact with various biological targets due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that this compound may interact with its targets in a unique manner, potentially involving electron-withdrawing effects.
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the known properties of fluoropyridines, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3,4-difluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution reaction where 3,4-difluoropyridine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,4-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings to form carbon-carbon bonds.
Reduction: The compound can be reduced to form 3,4-difluoropyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Cross-Coupling Reactions: Biaryl compounds or other complex organic molecules.
Reduction: 3,4-difluoropyridine or its derivatives.
Scientific Research Applications
Chemistry: 2-Bromo-3,4-difluoropyridine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the agrochemical industry, this compound is investigated for its potential use in the development of new pesticides and herbicides. Its unique chemical properties can lead to the discovery of compounds with improved efficacy and environmental profiles .
Comparison with Similar Compounds
- 2-Bromo-3,5-difluoropyridine
- 2-Bromo-4,5-difluoropyridine
- 2-Bromo-3-fluoropyridine
Comparison: 2-Bromo-3,4-difluoropyridine is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. For example, the presence of fluorine atoms at the 3 and 4 positions can affect the electron density of the ring and the reactivity of the bromine atom, making it distinct from other bromofluoropyridines .
Properties
CAS No. |
1807197-86-9 |
---|---|
Molecular Formula |
C5H2BrF2N |
Molecular Weight |
194 |
Purity |
0 |
Origin of Product |
United States |
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